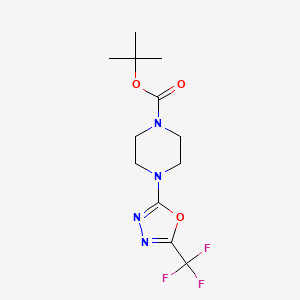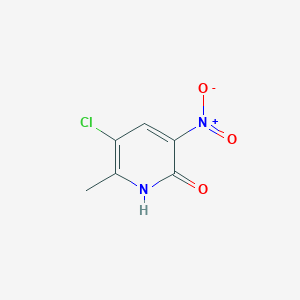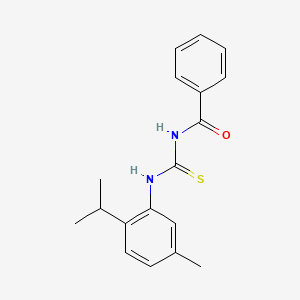![molecular formula C42H56N4O12 B14096672 Rifamycin, 3-[(1-piperazinylimino)methyl]-](/img/structure/B14096672.png)
Rifamycin, 3-[(1-piperazinylimino)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin, 3-[(1-piperazinylimino)methyl]-: is a derivative of rifamycin, a well-known antibiotic. This compound is recognized for its potent antibacterial properties and is primarily used in the treatment of various bacterial infections, including tuberculosis. The molecular formula of this compound is C42H56N4O12 , and it has a molecular weight of 808.914 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin, 3-[(1-piperazinylimino)methyl]- typically involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. Continuous flow synthesis methods have been developed to reduce the cost and improve the yield of rifampicin, starting from rifamycin S and tert-butylamine . This method uses 25% less 1-amino-4-methyl piperazine and achieves a 16% higher overall yield without changing the solvent and purification process between steps .
化学反应分析
Types of Reactions: Rifamycin, 3-[(1-piperazinylimino)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
科学研究应用
Chemistry: In chemistry, Rifamycin, 3-[(1-piperazinylimino)methyl]- is used as a reference standard in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is utilized to study bacterial resistance mechanisms and the efficacy of new antibacterial agents. It serves as a model compound for developing new antibiotics with improved properties.
Medicine: Medically, Rifamycin, 3-[(1-piperazinylimino)methyl]- is employed in the treatment of bacterial infections, particularly tuberculosis. Its potent antibacterial activity makes it a valuable drug in the fight against resistant bacterial strains .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibacterial drugs. Its stability and efficacy make it a preferred choice for developing new therapeutic agents.
作用机制
Rifamycin, 3-[(1-piperazinylimino)methyl]- exerts its antibacterial effects by inhibiting the bacterial DNA-dependent RNA polymerase . This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the enzyme’s activity .
相似化合物的比较
Rifampicin: A widely used antibiotic with a similar mechanism of action.
Rifamycin SV: Another derivative of rifamycin, used primarily in the treatment of traveler’s diarrhea.
Rifaximin: A non-systemic antibiotic derived from rifamycin, used to treat gastrointestinal infections.
Uniqueness: Rifamycin, 3-[(1-piperazinylimino)methyl]- is unique due to its specific structural modifications, which enhance its antibacterial activity and stability. Its ability to inhibit bacterial RNA polymerase with high specificity makes it a valuable compound in the treatment of resistant bacterial infections.
属性
分子式 |
C42H56N4O12 |
|---|---|
分子量 |
808.9 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19-/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
InChI 键 |
FKKVFHDDYXJFFL-BKCGDKOPSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N\N5CCNCC5)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096594.png)

![1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096613.png)
![7-chloro-1-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096621.png)


![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096640.png)
![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14096649.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096656.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096664.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14096667.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/structure/B14096678.png)

![(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14096686.png)
